molecular formula C12H17N3O B11735154 [(furan-2-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine

[(furan-2-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11735154
M. Wt: 219.28 g/mol
InChI Key: SHNGQSIBLQJGMW-UHFFFAOYSA-N
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Description

[(furan-2-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine is an organic compound that features both furan and pyrazole rings These heterocyclic structures are known for their diverse chemical reactivity and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(furan-2-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine typically involves the condensation of furan-2-carbaldehyde with 1-propyl-1H-pyrazole-3-carbaldehyde in the presence of a suitable amine. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(furan-2-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(furan-2-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [(furan-2-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(furan-2-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine is unique due to the combination of furan and pyrazole rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to compounds containing only one of these rings .

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-(1-propylpyrazol-3-yl)methanamine

InChI

InChI=1S/C12H17N3O/c1-2-6-15-7-5-11(14-15)9-13-10-12-4-3-8-16-12/h3-5,7-8,13H,2,6,9-10H2,1H3

InChI Key

SHNGQSIBLQJGMW-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)CNCC2=CC=CO2

Origin of Product

United States

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